
Acridine, 9-amino-2,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acridine, 9-amino-2,4-dimethyl- is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of biological activities and industrial applications. The compound’s structure consists of a planar tricyclic ring system, which allows it to intercalate into DNA, making it useful in various scientific and medical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of acridine, 9-amino-2,4-dimethyl- typically involves the following steps:
Nitration: The starting material, 2,4-dimethylaniline, undergoes nitration to form 2,4-dimethyl-1-nitrobenzene.
Reduction: The nitro group is then reduced to an amino group, yielding 2,4-dimethylaniline.
Cyclization: The final step involves cyclization with formic acid and a suitable catalyst to form acridine, 9-amino-2,4-dimethyl-.
Industrial Production Methods: Industrial production methods for acridine derivatives often involve large-scale nitration and reduction processes, followed by cyclization under controlled conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: Acridine, 9-amino-2,4-dimethyl- can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
Acridine, 9-amino-2,4-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various acridine derivatives.
Biology: Employed in DNA intercalation studies due to its planar structure.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the production of dyes, pigments, and fluorescent materials.
Wirkmechanismus
The primary mechanism of action of acridine, 9-amino-2,4-dimethyl- involves DNA intercalation. The planar tricyclic structure allows the compound to insert itself between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerases and telomerases. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Acridine Orange: Known for its use as a fluorescent dye and in nucleic acid staining.
Proflavine: Used as an antiseptic and in DNA intercalation studies.
Amsacrine: An anticancer agent that also intercalates into DNA.
Uniqueness: Acridine, 9-amino-2,4-dimethyl- is unique due to its specific substitution pattern, which enhances its DNA intercalation ability and biological activity. Compared to other acridine derivatives, it exhibits a distinct profile of anticancer and antimicrobial activities .
Eigenschaften
CAS-Nummer |
40504-92-5 |
|---|---|
Molekularformel |
C15H14N2 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
2,4-dimethylacridin-9-amine |
InChI |
InChI=1S/C15H14N2/c1-9-7-10(2)15-12(8-9)14(16)11-5-3-4-6-13(11)17-15/h3-8H,1-2H3,(H2,16,17) |
InChI-Schlüssel |
CVBGTAJIXYROKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C3=CC=CC=C3N=C2C(=C1)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


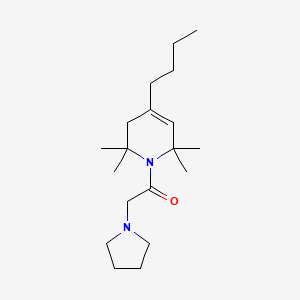
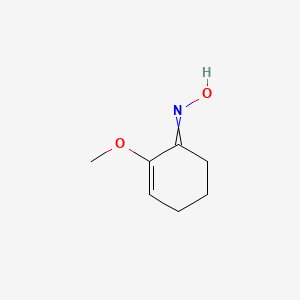
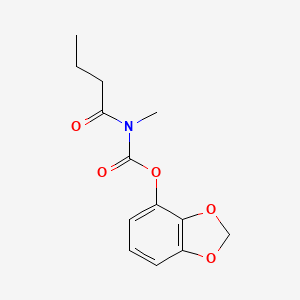
![Bis[4-(chlorocarbonyl)phenyl] carbonate](/img/structure/B14653841.png)
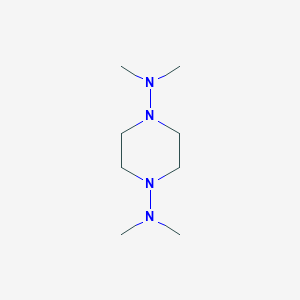

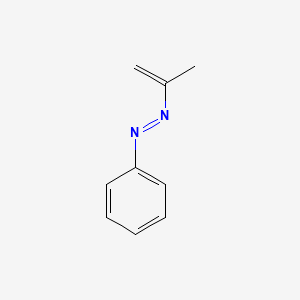

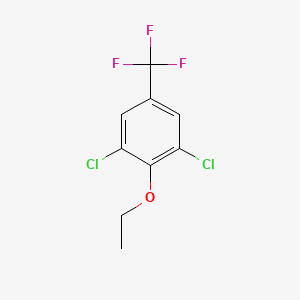
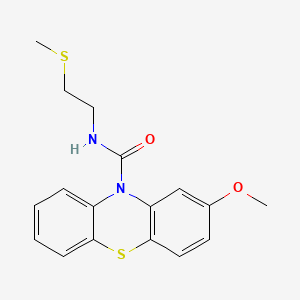
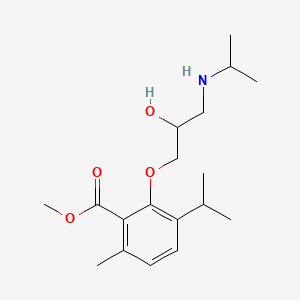
![2-[3-Oxo-3-(thiophen-2-yl)propanoyl]benzoic acid](/img/structure/B14653896.png)

![(1E)-3,3-Dimethyl-1-[4-(methylsulfanyl)phenyl]triaz-1-ene](/img/structure/B14653915.png)
